3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone synthesis pathway
3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone
Introduction
3-(4-tert-butylphenyl)-1,1,1-trifluoro-2-propanone, a specialized α-trifluoromethyl ketone, represents a valuable molecular scaffold in modern chemical research. The incorporation of a trifluoromethyl group (CF3) into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making such compounds highly sought after in medicinal chemistry and materials science.[1][2] This guide provides a detailed exploration of the primary synthetic pathways to this target molecule, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis of methodologies for researchers, scientists, and drug development professionals.
The core structure combines a bulky, lipophilic tert-butylphenyl group with a highly electrophilic and metabolically robust trifluoromethyl ketone moiety. This combination makes it an intriguing building block for creating complex molecular architectures with potential applications in agrochemicals and pharmaceuticals.[3]
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals several key bond disconnections, leading to plausible synthetic strategies. The most apparent disconnections are at the C2-C3 bond and the C1-C2 bond, suggesting either the formation of the ketone from a carboxylic acid derivative or the introduction of the trifluoromethyl group onto a pre-existing propanone backbone.
Caption: Retrosynthetic pathways for the target molecule.
Pathway 1: Acylative Decarboxylation of (4-tert-butylphenyl)acetic acid
This pathway is a robust and well-documented method for converting α-substituted carboxylic acids directly into trifluoromethyl ketones.[4] The reaction proceeds via a mechanism analogous to the Dakin-West reaction, where the carboxylic acid is activated in situ by trifluoroacetic anhydride (TFAA) in the presence of a base, typically pyridine.
Mechanism and Rationale
The selection of trifluoroacetic anhydride serves a dual purpose: it acts as a powerful dehydrating agent and as the source of the trifluoroacetyl group.[5][6] Pyridine acts as a nucleophilic catalyst and an acid scavenger. The key steps are:
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Mixed Anhydride Formation: The carboxylic acid reacts with TFAA to form a mixed anhydride, activating the carbonyl group.
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Enolization and Acylation: Pyridine facilitates the formation of an enolate from the mixed anhydride, which is then acylated by another molecule of TFAA.
-
Intermediate Formation: This leads to a key α-trifluoroacetylated intermediate.
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Hydrolysis and Decarboxylation: Upon aqueous workup, the intermediate is hydrolyzed and undergoes facile decarboxylation, driven by the stability of the resulting enol, which tautomerizes to the final trifluoromethyl ketone product.[4]
This method is particularly effective for α-aryl acetic acids and avoids the need to first convert the starting material to a more reactive acid chloride.[4]
Caption: Experimental workflow for the acylative decarboxylation pathway.
Experimental Protocol
Disclaimer: This protocol is an adapted procedure based on established methods and should be performed by qualified personnel with appropriate safety precautions.[4]
-
Setup: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a thermocouple, add (4-tert-butylphenyl)acetic acid (1.0 equiv).
-
Solvent Addition: Add toluene as the solvent.
-
Reagent Addition: While stirring, add trifluoroacetic anhydride (TFAA) (4.0-5.0 equiv).[7]
-
Base Addition: Carefully add pyridine (5.0-6.0 equiv) dropwise via syringe. An exotherm may be observed; maintain the internal temperature below 40 °C using a water bath if necessary.
-
Reaction: Heat the reaction mixture to 60-65 °C and maintain for 4-6 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Workup: Cool the mixture to 0-5 °C in an ice-water bath. Slowly add water to quench the reaction and induce hydrolysis and decarboxylation.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product.
| Parameter | Value | Reference |
| Starting Material | (4-tert-butylphenyl)acetic acid | [4] |
| Key Reagents | Trifluoroacetic anhydride (TFAA), Pyridine | [4][7] |
| Solvent | Toluene | [4] |
| Temperature | 60-65 °C | [4] |
| Typical Yields | 60-80% (estimated based on similar substrates) | [4] |
Pathway 2: Nucleophilic Trifluoromethylation of an Ester
A more modern approach involves the direct trifluoromethylation of a carboxylic acid ester using a suitable nucleophilic "CF3-" source.[1] Fluoroform (HCF3), a potent greenhouse gas, can be effectively utilized as an economical trifluoromethylating agent in the presence of a strong, non-nucleophilic base like potassium bis(trimethylsilyl)amide (KHMDS).
Mechanism and Rationale
-
CF3- Generation: KHMDS deprotonates fluoroform to generate the trifluoromethyl anion (CF3-).
-
Nucleophilic Acyl Substitution: The CF3- anion attacks the carbonyl carbon of the ester substrate (e.g., methyl (4-tert-butylphenyl)acetate).
-
Tetrahedral Intermediate: A stable tetrahedral intermediate is formed. This intermediate is generally stable under the reaction conditions and does not proceed to a double addition.[1]
-
Hydrolysis: Acidic workup protonates the intermediate, which then collapses to form the desired trifluoromethyl ketone.
The use of a glyme solvent like triglyme is crucial for solvating the potassium cation and enhancing the reactivity of the base.[1] This method is advantageous as it starts from readily available esters and utilizes an inexpensive CF3 source, though it requires cryogenic conditions and handling of a strong base.
Experimental Protocol
Disclaimer: This protocol is adapted from literature procedures for similar substrates and requires handling of pyrophoric bases and gaseous reagents under inert, anhydrous conditions.[1]
-
Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the starting ester (e.g., methyl (4-tert-butylphenyl)acetate) (1.0 equiv) in anhydrous triglyme.
-
Cooling: Cool the solution to -40 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Base Addition: Add a solution of KHMDS in toluene (approx. 1.5 equiv) dropwise to the cooled solution.
-
Fluoroform Addition: Bubble fluoroform (HCF3) gas (approx. 1.5-2.0 equiv) through the reaction mixture for 15-20 minutes.
-
Reaction: Stir the reaction at -40 °C for 2-4 hours, monitoring for completion.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous phase with diethyl ether or ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify the residue via flash chromatography.
| Parameter | Value | Reference |
| Starting Material | Methyl (4-tert-butylphenyl)acetate | [1] |
| Key Reagents | Fluoroform (HCF3), KHMDS | [1] |
| Solvent | Triglyme | [1] |
| Temperature | -40 °C | [1] |
| Typical Yields | 45-70% (estimated based on similar substrates) | [1] |
Comparative Analysis of Synthetic Pathways
| Feature | Pathway 1 (Acylative Decarboxylation) | Pathway 2 (Nucleophilic Trifluoromethylation) | Alternative (Radical Pathway)[8] |
| Starting Material | Carboxylic Acid | Ester | Alkyl Bromide |
| Key Reagent | TFAA (corrosive liquid) | HCF3 (gas), KHMDS (pyrophoric) | TFAA, Photocatalyst |
| Conditions | Moderate heating (60-65 °C) | Cryogenic (-40 °C) | Room temp, visible light |
| Scalability | Good, well-established procedure | Moderate, requires gas handling | Good, amenable to flow chemistry |
| Advantages | High yields, direct conversion from acid | Uses inexpensive CF3 source | Very mild conditions |
| Disadvantages | Uses stoichiometric strong base and TFAA | Requires cryogenic setup, strong base | May have substrate scope limitations |
Safety and Handling
-
Trifluoroacetic Anhydride (TFAA): TFAA is highly corrosive, volatile, and reacts violently with water.[5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be conducted under an inert atmosphere to prevent contact with moisture.
-
Pyridine: Pyridine is a flammable, toxic, and malodorous liquid. Handle in a fume hood.
-
KHMDS: Potassium bis(trimethylsilyl)amide is a pyrophoric strong base. It should be handled under a strict inert atmosphere (N2 or Ar) using syringe techniques.
-
Fluoroform (HCF3): Fluoroform is a non-flammable gas but is a potent greenhouse gas. Ensure proper handling and disposal procedures are followed.
Conclusion
The synthesis of 3-(4-tert-butylphenyl)-1,1,1-trifluoro-2-propanone can be effectively achieved through several strategic pathways. The acylative decarboxylation of (4-tert-butylphenyl)acetic acid using TFAA and pyridine stands out as a highly reliable and scalable method, benefiting from operational simplicity and good yields.[4] For laboratories equipped for cryogenic and inert atmosphere chemistry, the nucleophilic trifluoromethylation of the corresponding ester with fluoroform offers a modern and cost-effective alternative.[1] The choice of synthetic route will ultimately depend on the available starting materials, equipment, and specific project requirements, with each pathway offering a unique set of advantages and challenges.
References
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Organic Chemistry Portal. (n.d.). Benzylic trifluoromethane synthesis by trifluoromethylation. Retrieved from [Link]
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Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 436-443. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). α-Trifluoromethyl carbonyl compounds synthesis. Retrieved from [Link]
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Reeves, J. T., et al. (2012). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Organic Syntheses, 89, 210. Retrieved from [Link]
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Chen, T., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930–4934. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]
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Wang, C., et al. (2022). Access to Trifluoromethylketones from Alkyl Bromides and Trifluoroacetic Anhydride by Photocatalysis. Angewandte Chemie International Edition, 61(13), e202116981. Retrieved from [Link]
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Bégué, J.-P., & Bonnet-Delpon, D. (2006). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, (7), 775-785. Retrieved from [Link]
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Shokova, E. A., Tafeenko, V. A., & Kovalev, V. V. (2020). Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids. Russian Journal of Organic Chemistry, 56(10), 1645-1653. Retrieved from [Link]
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Davey, P. N., Forsyth, S. A., & Gunaratne, H. Q. N. (2003). Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. Green Chemistry, 5(3), 341-344. Retrieved from [Link]
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Fischer, A., & Henderson, G. N. (1985). Nitration of p-tert-butyltoluene in acetic anhydride. 1,2 and 1,4 adducts. Canadian Journal of Chemistry, 63(10), 2793-2798. Retrieved from [Link]
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Wikipedia. (n.d.). Trifluoroacetic anhydride. Retrieved from [Link]
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